9-(2,5-dimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Overview
Description
9-(2,5-dimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a dimethoxyphenyl group with a hexahydroacridine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-dimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions One common method starts with the preparation of the 2,5-dimethoxyphenyl precursor, which is then subjected to a series of cyclization and reduction reactions to form the hexahydroacridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the hexahydroacridine core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the hexahydroacridine core.
Scientific Research Applications
Chemistry
In chemistry, 9-(2,5-dimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential pharmacological activities, including its ability to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-(2,5-dimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-(2,5-dimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 9-(2,5-dimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-trione
- 9-(2,5-dimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-tetraone
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological activities, making it a valuable subject for further research and development.
Properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-12-9-10-18(26-2)13(11-12)19-20-14(5-3-7-16(20)23)22-15-6-4-8-17(24)21(15)19/h9-11,19,22H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTDYVPOAGQIDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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